molecular formula C10H6ClFN2O B5453437 1-(2-chloro-4-fluorobenzoyl)-1H-pyrazole

1-(2-chloro-4-fluorobenzoyl)-1H-pyrazole

Cat. No.: B5453437
M. Wt: 224.62 g/mol
InChI Key: ZZJRMOHBFIDUAG-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzoyl)-1H-pyrazole is a fluorinated and chlorinated pyrazole derivative of significant interest in synthetic and medicinal chemistry. As a heterocyclic compound featuring adjacent nitrogen atoms, the pyrazole core is a privileged scaffold in drug discovery and agrochemical development . The specific substitution pattern with a 2-chloro-4-fluorobenzoyl group makes this compound a valuable building block for the synthesis of more complex molecules, particularly for creating candidates in pharmaceutical and life science research . Pyrazole derivatives are extensively studied due to their wide spectrum of biological activities. Research into analogous compounds has demonstrated potential in areas such as anti-inflammatory, antimicrobial, anticancer, and antitumor applications . The presence of both chloro and fluoro substituents on the benzoyl ring is a common strategy in medicinal chemistry to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its bioavailability and binding affinity to biological targets . This compound serves as a key intermediate for researchers exploring new chemical entities, structure-activity relationships (SAR), and mechanism-of-action studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-9-6-7(12)2-3-8(9)10(15)14-5-1-4-13-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJRMOHBFIDUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Chloro 4 Fluorobenzoyl 1h Pyrazole

Strategies for 1H-Pyrazole Ring Construction

The formation of the 1H-pyrazole ring is a fundamental step in the synthesis of the target compound. Key strategies for constructing this heterocyclic core include cyclocondensation reactions and [3+2] cycloaddition reactions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Biselectrophilic Precursors

A prevalent and classical method for pyrazole (B372694) synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govbeilstein-journals.orgnih.gov In this approach, the 1,3-dicarbonyl compound acts as a biselectrophilic precursor, reacting with the dinucleophilic hydrazine to form the pyrazole ring.

The general reaction involves the condensation of a hydrazine with a β-dicarbonyl compound. For the synthesis of an unsubstituted 1H-pyrazole ring, hydrazine hydrate (B1144303) is the reagent of choice. The reaction typically proceeds by an initial condensation of one of the hydrazine nitrogens with a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

The required 1,3-dicarbonyl precursors can be synthesized in situ from more readily available starting materials, such as ketones and acid chlorides. nih.gov For instance, the lithiation of a ketone using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) followed by acylation with an appropriate acid chloride can generate the necessary 1,3-diketone in the same reaction vessel. nih.gov

A variety of biselectrophilic precursors beyond 1,3-diketones can be employed. These include α,β-unsaturated ketones and acetylenic ketones. jocpr.com The reaction of α,β-unsaturated ketones with hydrazine initially forms pyrazolines, which can then be oxidized to pyrazoles.

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

Another powerful strategy for constructing the pyrazole ring is the [3+2] cycloaddition reaction. This method involves the reaction of a 1,3-dipole with a dipolarophile. chim.it For pyrazole synthesis, common 1,3-dipoles include diazo compounds, nitrile imines, and sydnones, while the dipolarophiles are typically alkynes or alkenes. nih.govnih.govresearchgate.net

The reaction of a diazo compound with an alkyne is a well-established method for forming the pyrazole ring. Diazo compounds can be generated in situ from precursors like N-tosylhydrazones to avoid handling these potentially hazardous reagents directly. nih.govresearchgate.net The cycloaddition of the in situ-generated diazo compound to an alkyne proceeds to form the pyrazole ring, often with good regioselectivity.

Nitrile imines, another class of 1,3-dipoles, also readily undergo [3+2] cycloaddition with alkynes to afford pyrazoles. Similarly, sydnones can react with alkynes, particularly under thermal or metal-catalyzed conditions, to yield pyrazoles. researchgate.net

N-Acylation Approaches for Benzoyl Substitution on Pyrazole

Once the 1H-pyrazole ring is formed, the next critical step is the introduction of the 2-chloro-4-fluorobenzoyl group at the N1 position. This is typically achieved through N-acylation reactions.

Direct Acylation of 1H-Pyrazole with 2-chloro-4-fluorobenzoyl Halides or Anhydrides

The most direct method for N-acylation is the reaction of 1H-pyrazole with an acylating agent such as 2-chloro-4-fluorobenzoyl chloride or 2-chloro-4-fluorobenzoic anhydride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Commonly used bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. The choice of solvent can influence the reaction rate and yield, with aprotic solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being frequently employed. The reaction progress can often be monitored by techniques such as thin-layer chromatography (TLC).

While direct acylation is straightforward, it can sometimes lead to mixtures of N1- and N2-acylated products, especially with substituted pyrazoles, although with unsubstituted pyrazole, the N1-acylated product is generally favored.

Advanced Synthetic Techniques and Optimization of Reaction Conditions

To improve the efficiency, yield, and selectivity of the synthesis of 1-(2-chloro-4-fluorobenzoyl)-1H-pyrazole, various advanced techniques and optimization strategies can be implemented.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This can involve screening different solvents, bases, reaction temperatures, and reaction times. For the N-acylation step, a systematic variation of these parameters can lead to a significant improvement in the outcome. For example, the choice of a stronger, non-nucleophilic base might prevent side reactions, while adjusting the temperature could enhance the reaction rate or selectivity.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govrsc.org The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of byproducts compared to conventional heating methods. Both the cyclocondensation and the N-acylation steps could potentially be optimized using microwave technology.

The principles of green chemistry are increasingly being applied to synthetic organic chemistry to develop more environmentally benign processes. rsc.orgorganic-chemistry.org This can involve the use of greener solvents, catalyst-free conditions where possible, or mechanochemical methods like ball milling. nih.govrsc.org For instance, performing the cyclocondensation or acylation reactions under solvent-free conditions or in environmentally friendly solvents like water or ethanol, if feasible, would contribute to a more sustainable synthesis. nih.govrsc.org

Table of Reaction Conditions for N-Acylation of Pyrazoles

Acylating Agent Base Solvent Temperature Yield Reference
Benzoyl Chloride Triethylamine Dichloromethane Room Temp. Good orgsyn.org
Substituted Benzoyl Chlorides Potassium Carbonate DMF Room Temp. Variable -
Acetic Anhydride - - Reflux Good -
2-chloro-4-fluorobenzoyl chloride Pyridine THF 0 °C to Room Temp. Expected Good -

Catalytic Systems for N-Acylpyrazole Formation

The formation of the N-acyl bond in this compound is often facilitated by catalytic systems to enhance reaction rates and yields. The choice of catalyst is crucial and can significantly influence the outcome of the synthesis.

One of the most common approaches involves the use of a base catalyst. In a typical reaction, pyrazole is treated with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The base serves to neutralize the hydrogen chloride that is generated as a byproduct of the reaction. This method is widely used due to its simplicity and the ready availability of the reagents.

More advanced catalytic systems have also been explored to improve the efficiency of N-acylpyrazole synthesis. For instance, N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of chemical transformations, including N-acylation reactions. While specific studies on the use of NHCs for the synthesis of this compound are not extensively documented, the general applicability of NHCs in N-acylation suggests their potential utility in this context.

Another class of catalysts that has shown promise in N-acylation reactions are Lewis acids. Metal triflates, such as scandium triflate (Sc(OTf)₃), have been demonstrated to be effective catalysts for the acylation of N-heterocycles. These catalysts can activate the acylating agent, thereby facilitating the nucleophilic attack by the pyrazole nitrogen.

The table below summarizes various catalytic systems that can be employed for the synthesis of N-acylpyrazoles, with relevance to the formation of this compound.

Catalyst SystemAcylating AgentGeneral Reaction ConditionsKey Advantages
Triethylamine2-chloro-4-fluorobenzoyl chlorideAnhydrous solvent (e.g., THF, DCM), Room TemperatureReadily available, simple workup
Pyridine2-chloro-4-fluorobenzoyl chlorideAnhydrous solvent (e.g., THF, DCM), 0 °C to Room TemperatureActs as both catalyst and solvent
N-Heterocyclic Carbenes (NHCs)2-chloro-4-fluorobenzoyl chloride or anhydrideAnhydrous solvent, inert atmosphereHigh catalytic activity, mild reaction conditions
Scandium Triflate (Sc(OTf)₃)2-chloro-4-fluorobenzoyl chlorideAnhydrous solvent, inert atmosphereHigh efficiency, can be recycled

Continuous Flow and Environmentally Benign Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. Continuous flow chemistry and the use of greener solvents are at the forefront of this movement.

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. For the synthesis of this compound, a continuous flow setup would typically involve pumping streams of pyrazole and 2-chloro-4-fluorobenzoyl chloride, along with a base, through a heated reactor coil. The product stream would then be collected and purified. This approach can lead to higher yields and purity in shorter reaction times compared to batch methods.

The principles of green chemistry are also being increasingly applied to the synthesis of N-acylpyrazoles. This includes the use of more environmentally benign solvents. For example, replacing chlorinated solvents like dichloromethane (DCM) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis.

Furthermore, the development of solvent-free reaction conditions is a key goal in green chemistry. While challenging, the synthesis of this compound under solvent-free conditions, potentially using a solid-supported catalyst, could offer a highly sustainable manufacturing route.

The table below outlines some potential continuous flow and environmentally benign protocols for the synthesis of this compound.

ProtocolKey FeaturesPotential Advantages
Continuous Flow SynthesisMicroreactor or packed-bed reactor, precise control of reaction parametersImproved yield and purity, enhanced safety, easy scale-up
Green Solvent SystemsUse of solvents like 2-MeTHF, CPME, or ionic liquidsReduced environmental impact, improved process safety
Solvent-Free SynthesisReactions conducted in the absence of a solvent, often with a solid catalystMinimal waste generation, high atom economy

Regioselective Synthesis and Isomer Control

A critical aspect of the synthesis of this compound is the control of regioselectivity. Pyrazole is an unsymmetrical heterocycle with two nitrogen atoms, and acylation can potentially occur at either nitrogen, leading to the formation of two constitutional isomers: this compound and 2-(2-chloro-4-fluorobenzoyl)-2H-pyrazole.

The regiochemical outcome of the acylation of pyrazole is highly dependent on the reaction conditions. In general, the acylation of pyrazole under basic conditions, such as in the presence of triethylamine, typically leads to the formation of the 1-acyl isomer as the major product. This is due to the thermodynamic stability of the 1-acylpyrazole isomer.

However, the use of certain catalysts or reaction conditions can influence the regioselectivity. For instance, in some cases, the use of a pre-formed pyrazolate salt can lead to different isomeric ratios. The nature of the cation in the pyrazolate salt can play a role in directing the acylation to a specific nitrogen atom.

For the synthesis of this compound, achieving high regioselectivity in favor of the desired 1-isomer is crucial for ensuring the purity of the final product and simplifying the purification process. Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, is therefore essential.

The table below highlights the factors influencing regioselectivity in the acylation of pyrazole.

FactorInfluence on RegioselectivityDesired Outcome for this compound
BaseCan influence the position of deprotonation and subsequent acylationUse of a non-coordinating base like triethylamine generally favors the 1-isomer
SolventCan affect the solvation of the pyrazole anion and the transition stateAprotic solvents are generally preferred
TemperatureCan influence the kinetic vs. thermodynamic product distributionLower temperatures may favor the kinetic product, while higher temperatures favor the thermodynamic product
Counter-ionIn reactions involving pyrazolate salts, the counter-ion can direct acylationAlkali metal cations often favor 1-acylation

Chemical Reactivity and Transformation Pathways of 1 2 Chloro 4 Fluorobenzoyl 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Nucleus

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. For pyrazole, an electron-rich heterocycle, these reactions are generally facile. However, the introduction of an acyl group at the N-1 position significantly influences this reactivity.

In the pyrazole ring, electrophilic attack is strongly favored at the C-4 position. rrbdavc.org This regioselectivity is due to the electronic distribution within the ring, where the C-4 position is the most nucleophilic. Attack at C-3 or C-5 would lead to a less stable cationic intermediate where the positive charge is placed on a carbon adjacent to the electron-deficient pyridine-like nitrogen atom. rrbdavc.org Therefore, reactions such as nitration, halogenation, and sulfonation are expected to yield the 4-substituted derivative of 1-(2-chloro-4-fluorobenzoyl)-1H-pyrazole.

Illustrative Data on Regioselectivity of Electrophilic Substitution:

Electrophilic Reagent Expected Major Product Expected Position of Substitution
HNO₃/H₂SO₄ 1-(2-chloro-4-fluorobenzoyl)-4-nitro-1H-pyrazole C-4
Br₂/FeBr₃ 4-bromo-1-(2-chloro-4-fluorobenzoyl)-1H-pyrazole C-4
SO₃/H₂SO₄ This compound-4-sulfonic acid C-4

The N-benzoyl group is a strong electron-withdrawing group due to the carbonyl moiety. This group significantly deactivates the pyrazole ring towards electrophilic aromatic substitution. nih.gov The lone pair of electrons on the N-1 nitrogen, which would typically contribute to the aromatic sextet and enhance nucleophilicity, is delocalized into the adjacent carbonyl group. This reduces the electron density of the pyrazole ring, making it less reactive towards electrophiles compared to unsubstituted pyrazole. Consequently, more forcing reaction conditions are generally required to achieve electrophilic substitution on N-acylpyrazoles. nih.gov

Comparative Reactivity Analysis:

Compound Relative Rate of Electrophilic Substitution Activating/Deactivating Effect
Pyrazole High Activating
1-Methylpyrazole Very High Activating

Nucleophilic Attack on the Pyrazole Ring System

The electron-deficient nature of the pyrazole ring, particularly when N-acylated, makes it susceptible to nucleophilic attack.

The C-3 and C-5 positions of the pyrazole ring are the most electrophilic and are thus the primary sites for nucleophilic attack. This is a known reactivity pattern for pyrazole derivatives. nih.gov Strong nucleophiles can attack these positions, leading to substitution or ring-opening reactions. The presence of the deactivating N-benzoyl group further enhances the electrophilicity of these positions.

N-Acylpyrazoles can undergo ring-opening reactions upon treatment with strong nucleophiles or under certain thermal or photochemical conditions. mdpi.comrsc.org For instance, attack of a nucleophile at C-5 can lead to cleavage of the N1-C5 bond, resulting in an open-chain intermediate. Subsequent reactions of this intermediate can lead to various rearranged products. While specific studies on this compound are not prevalent, related N-acylpyrazoles have been shown to undergo such transformations. researchgate.net

Reactivity of the 2-chloro-4-fluorobenzoyl Moiety

The 2-chloro-4-fluorobenzoyl portion of the molecule also possesses distinct reactive sites. The primary point of reactivity is the carbonyl carbon, which is highly electrophilic. This amide linkage can be susceptible to cleavage under hydrolytic conditions (acidic or basic), which would regenerate pyrazole and 2-chloro-4-fluorobenzoic acid. researchgate.net

Furthermore, the benzene (B151609) ring of the benzoyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group and the halogen substituents. Any electrophilic attack on this ring would be directed to the positions meta to the carbonyl group (C-3' and C-5'). However, the directing effects of the chloro and fluoro substituents would also play a role, making the prediction of a specific substitution pattern complex without experimental data. Nucleophilic aromatic substitution of the chlorine or fluorine atoms on the benzoyl ring is also a possibility, though it would require harsh reaction conditions and a potent nucleophile.

Chemical Transformations Involving the Carbonyl Group

The carbonyl group in this compound serves as a primary site for nucleophilic attack. As an N-acylpyrazole, the molecule can function as an effective acylating agent. The pyrazole ring acts as a good leaving group, facilitating the transfer of the 2-chloro-4-fluorobenzoyl moiety to a variety of nucleophiles. This reactivity is a cornerstone of the utility of N-acylazoles in organic synthesis.

Common transformations involving the carbonyl group include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) or a secondary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for complete reduction to the corresponding alkane, 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce the carbonyl to a secondary alcohol, yielding 1-[(2-chloro-4-fluorophenyl)(hydroxy)methyl]-1H-pyrazole.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the carbonyl carbon. This reaction, after an aqueous workup, results in the formation of tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-[(2-chloro-4-fluorophenyl)(hydroxy)(methyl)methyl]-1H-pyrazole.

Wittig Reaction: The carbonyl group can be converted to an alkene through a Wittig reaction. This involves the use of a phosphonium (B103445) ylide (a Wittig reagent), which allows for the formation of a carbon-carbon double bond at the position of the carbonyl oxygen.

Table 1: Illustrative Reactions of the Carbonyl Group

Reagent(s)ProductTransformation Type
1. LiAlH₄, 2. H₂O1-(2-chloro-4-fluorobenzyl)-1H-pyrazoleReduction to Alkane
1. NaBH₄, 2. H₂O1-[(2-chloro-4-fluorophenyl)(hydroxy)methyl]-1H-pyrazoleReduction to Alcohol
1. CH₃MgBr, 2. H₂O1-[(2-chloro-4-fluorophenyl)(hydroxy)(methyl)methyl]-1H-pyrazoleGrignard Reaction
Ph₃P=CH₂1-[1-(2-chloro-4-fluorophenyl)ethenyl]-1H-pyrazoleWittig Reaction

Halogen (Chlorine and Fluorine) Reactivity on the Phenyl Ring

The 2-chloro-4-fluorobenzoyl moiety is susceptible to reactions typical of aryl halides, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing benzoyl group attached to the pyrazole ring can influence the reactivity of the halogens on the phenyl ring.

Cross-Coupling Reactions: The chlorine and fluorine atoms can potentially be substituted via various cross-coupling reactions.

Suzuki Coupling: This reaction would involve coupling with a boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Due to the relative bond strengths (C-F > C-Cl), the chlorine atom is more likely to undergo oxidative addition to the palladium catalyst, making it the more reactive site for Suzuki coupling under typical conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling with an amine. Similar to Suzuki coupling, the chloro position is the more probable site of reaction.

Stille Coupling: This involves coupling with an organostannane reagent, also catalyzed by palladium.

Nucleophilic Aromatic Substitution (SNA_r): The reactivity of aryl halides in SNA_r reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the halogen. In this compound, the benzoyl group is a deactivating group for electrophilic aromatic substitution but can activate the ring for nucleophilic attack. The relative reactivity of halogens in SNA_r is typically F > Cl > Br > I, which is the opposite of their reactivity in cross-coupling reactions. This is because the rate-determining step in SNA_r is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, under SNA_r conditions (e.g., with a strong nucleophile like an alkoxide or amine at elevated temperatures), the fluorine at the para position is expected to be more reactive than the chlorine at the ortho position.

Table 2: Potential Halogen Reactivity Pathways

Reaction TypeReagent(s)Potential Product (Major)Reactive Site
Suzuki CouplingR-B(OH)₂, Pd catalyst, base1-(4-fluoro-2-arylbenzoyl)-1H-pyrazoleChlorine
Buchwald-HartwigR-NH₂, Pd catalyst, base1-(4-fluoro-2-(alkyl/arylamino)benzoyl)-1H-pyrazoleChlorine
Nucleophilic Aromatic Substitution (SNA_r)NaOMe, heat1-(2-chloro-4-methoxybenzoyl)-1H-pyrazoleFluorine

Stability and Degradation Pathways

The stability of this compound is a critical aspect, particularly concerning its shelf-life and behavior in various chemical environments. The primary degradation pathways involve the cleavage of the amide bond and potential reactions under hydrolytic and oxidative conditions.

N-Deacylation Processes

N-deacylation refers to the cleavage of the bond between the pyrazole nitrogen and the carbonyl carbon. This process results in the formation of pyrazole and 2-chloro-4-fluorobenzoic acid or its corresponding derivative (e.g., an ester or amide if the reaction is carried out in an alcohol or amine solvent).

N-acylpyrazoles are known to be susceptible to hydrolysis, and the rate of this reaction is influenced by pH. The hydrolysis can be catalyzed by both acid and base. Under acidic conditions, protonation of the pyrazole ring can facilitate the nucleophilic attack of water on the carbonyl carbon. In basic media, the direct attack of a hydroxide (B78521) ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to release the pyrazolate anion.

The stability towards N-deacylation can be influenced by the electronic nature of the substituents on the benzoyl ring. The electron-withdrawing chloro and fluoro groups may increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis compared to an unsubstituted benzoylpyrazole (B3032486).

Hydrolytic and Oxidative Stability

Hydrolytic Stability: As mentioned in the N-deacylation section, the primary hydrolytic degradation pathway is the cleavage of the N-acyl bond. The rate of this hydrolysis is dependent on pH and temperature. Generally, N-acylpyrazoles exhibit moderate stability in neutral aqueous solutions but can degrade under strongly acidic or basic conditions. The kinetics of hydrolysis of N-acylpyrazoles have been studied, and they generally follow mechanisms that are dependent on the specific reaction conditions.

Oxidative Stability: The pyrazole ring itself is generally resistant to oxidation. However, the benzoyl portion of the molecule could be susceptible to oxidative degradation under harsh conditions, although specific studies on this compound are not readily available. Potential oxidative pathways could involve hydroxylation of the aromatic ring or, under extreme conditions, cleavage of the ring. The presence of the deactivating chloro and fluoro substituents on the phenyl ring would likely make it more resistant to oxidative attack compared to an unsubstituted benzene ring.

Table 3: Summary of Stability and Degradation

ConditionDegradation PathwayPrimary Products
Acidic HydrolysisN-DeacylationPyrazole, 2-chloro-4-fluorobenzoic acid
Basic HydrolysisN-DeacylationPyrazole, 2-chloro-4-fluorobenzoate
Strong Oxidizing AgentsPotential ring oxidation/cleavageVarious oxidation products

Spectroscopic and Crystallographic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For 1-(2-chloro-4-fluorobenzoyl)-1H-pyrazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the substituted benzoyl moiety.

The pyrazole ring has three protons, H-3, H-4, and H-5. Due to the influence of the adjacent nitrogen atoms and the benzoyl group, these protons will appear at different chemical shifts. Typically, the proton at the 5-position (H-5) is the most deshielded due to its proximity to the electron-withdrawing benzoyl group and the adjacent nitrogen atom. The protons on the benzoyl ring will exhibit a complex splitting pattern due to their coupling with each other and with the fluorine atom.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-3 (pyrazole)7.8 - 8.2Doublet of doubletsJ(H3-H4) ≈ 1.5-2.5, J(H3-H5) ≈ 0.5-1.0
H-4 (pyrazole)6.5 - 6.8Triplet or ddJ(H4-H3) ≈ 1.5-2.5, J(H4-H5) ≈ 2.0-3.0
H-5 (pyrazole)8.0 - 8.4Doublet of doubletsJ(H5-H4) ≈ 2.0-3.0, J(H5-H3) ≈ 0.5-1.0
H-3' (benzoyl)7.4 - 7.6Doublet of doubletsJ(H3'-H5') ≈ 2.5, J(H3'-F) ≈ 8.5-9.5
H-5' (benzoyl)7.2 - 7.4Doublet of triplets or dddJ(H5'-H6') ≈ 8.5, J(H5'-H3') ≈ 2.5, J(H5'-F) ≈ 5.0-6.0
H-6' (benzoyl)7.6 - 7.8Doublet of doubletsJ(H6'-H5') ≈ 8.5, J(H6'-F) ≈ 5.5-6.5

Note: The expected values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the benzoyl group is expected to be the most deshielded, appearing at a high chemical shift value. The carbons of the pyrazole ring will appear in the aromatic region, and their specific shifts will be influenced by the nitrogen atoms and the substituent. The carbons of the benzoyl ring will show splitting due to coupling with the fluorine atom (C-F coupling).

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (carbonyl)165 - 170
C-3 (pyrazole)140 - 145
C-4 (pyrazole)110 - 115
C-5 (pyrazole)130 - 135
C-1' (benzoyl)133 - 138 (d, J(C1'-F) ≈ 3-5 Hz)
C-2' (benzoyl)135 - 140 (d, J(C2'-F) ≈ 10-15 Hz)
C-3' (benzoyl)118 - 122 (d, J(C3'-F) ≈ 20-25 Hz)
C-4' (benzoyl)160 - 165 (d, J(C4'-F) ≈ 250-260 Hz)
C-5' (benzoyl)115 - 119 (d, J(C5'-F) ≈ 20-25 Hz)
C-6' (benzoyl)130 - 135 (d, J(C6'-F) ≈ 5-10 Hz)

Note: 'd' indicates a doublet due to C-F coupling. The expected values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal confirms the presence of the fluorine atom, and its coupling to nearby protons (H-3' and H-5') and carbons provides definitive proof of its position on the benzoyl ring. The electronic effects of the chloro and benzoyl-pyrazole groups will influence the chemical shift of the fluorine nucleus. The chemical shift is typically reported relative to a standard such as CFCl₃.

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-5 on the pyrazole ring. On the benzoyl ring, correlations would be observed between H-5' and H-6', and between H-3' and H-5'. sdsu.educhemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton at δ 6.5-6.8 ppm would show a cross-peak with the carbon at δ 110-115 ppm, confirming their assignment as H-4 and C-4 of the pyrazole ring, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly useful for connecting different parts of the molecule and for identifying quaternary carbons (carbons with no attached protons). Key HMBC correlations for this compound would include the correlation from the pyrazole protons (H-3 and H-5) to the carbonyl carbon, which definitively links the pyrazole ring to the benzoyl group. Correlations from the benzoyl protons to the various carbons in the same ring would further confirm their assignments.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups.

The IR and Raman spectra of this compound would display characteristic bands for its key functional groups.

C=O Stretch: A strong absorption band is expected in the IR spectrum in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The conjugation with the benzoyl ring and the pyrazole nitrogen slightly lowers this frequency compared to a simple ketone.

C-N Stretch: Vibrations associated with the C-N bonds within the pyrazole ring and the N-C(O) bond are expected in the fingerprint region (1300-1100 cm⁻¹).

C-H Stretch: Aromatic C-H stretching vibrations from both the pyrazole and benzoyl rings are expected to appear above 3000 cm⁻¹. chemicalbook.com

C-Cl Stretch: The stretching vibration for the C-Cl bond is typically observed in the range of 800-600 cm⁻¹.

C-F Stretch: A strong absorption band for the C-F stretch is expected in the region of 1250-1000 cm⁻¹.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=OStretch1680 - 1700
Aromatic C-HStretch3000 - 3100
Pyrazole RingC=C and C=N Stretch1600 - 1450
Benzoyl RingC=C Stretch1600 - 1450
C-FStretch1250 - 1000
C-ClStretch800 - 600

Investigation of Intermolecular Interactions

The way molecules of this compound interact with each other in a condensed phase is crucial for understanding its physical properties, such as melting point, solubility, and crystal packing. The presence of a fluorine atom, a chlorine atom, a carbonyl group, and aromatic rings provides multiple sites for various non-covalent interactions.

Key intermolecular interactions expected for this compound include:

Hydrogen Bonding: Although the primary pyrazole N-H is acylated, weak C-H···O and C-H···N hydrogen bonds are anticipated, where hydrogen atoms from the pyrazole or benzoyl rings interact with the carbonyl oxygen or the pyrazole nitrogen atom of a neighboring molecule. nih.gov

Halogen Bonding: The chlorine atom on the benzoyl ring can act as a halogen bond donor, interacting with Lewis bases.

Dipole-Dipole Interactions: The polar C=O, C-F, and C-Cl bonds introduce significant dipole moments in the molecule, leading to dipole-dipole interactions that influence the molecular assembly.

Fluorine Interactions: The fluorine atom can participate in various weak interactions, including C-H···F bonds and interactions with aromatic systems (C-F···π). researchgate.netacs.orgresearchgate.netuws.ac.uk

The study of these interactions is often carried out using computational methods and detailed analysis of the crystal structure obtained from X-ray diffraction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Detection and Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), this compound would be expected to show a distinct molecular ion peak (M⁺˙). The fragmentation of this molecular ion would likely proceed through several characteristic pathways. libretexts.orglibretexts.org

One probable fragmentation pathway involves the cleavage of the amide bond between the carbonyl group and the pyrazole ring, which is a common fragmentation route for N-acyl compounds. researchgate.net This would lead to the formation of two primary fragment ions: the 2-chloro-4-fluorobenzoyl cation and the 1H-pyrazolyl radical, or vice versa. The most stable cation would give the more intense peak. The [RCO]⁺ acylium ion is generally stable and would be expected as a prominent peak. libretexts.org

Another likely fragmentation involves the loss of carbon monoxide (CO) from the benzoyl fragment. Further fragmentation of the pyrazole ring can also occur, typically involving the loss of HCN or N₂. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment Ion
224/226[M]⁺˙ Molecular ion (¹²C₉¹H₅³⁵ClN₂¹⁹FO) / (¹²C₉¹H₅³⁷ClN₂¹⁹FO)
157/159[Cl(F)C₆H₃CO]⁺
129/131[Cl(F)C₆H₃]⁺
67[C₃H₃N₂]⁺

Note: The table presents predicted data based on the general fragmentation patterns of related compounds. The presence of chlorine results in characteristic isotopic patterns (M and M+2 in an approximate 3:1 ratio).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. researchgate.net This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₆ClFN₂O), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Absolute and Solid-State Structure Determination

By diffracting X-rays through a single crystal of this compound, a unique diffraction pattern is generated. This pattern can be mathematically analyzed to yield a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsion angles. nih.govznaturforsch.comznaturforsch.com This provides an unambiguous determination of the compound's absolute and solid-state structure. The planarity of the pyrazole and benzoyl rings, as well as the relative orientation of these two moieties, would be precisely determined.

Table 2: Representative Crystallographic Data for a Generic N-Acylpyrazole

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.34
Volume (ų)1054.7
Z4
Density (calculated) (g/cm³)1.412

Note: This table provides representative data for a hypothetical N-acylpyrazole and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.

Analysis of Crystal Packing, Hydrogen Bonding, and Supramolecular Assembly

The data from single crystal X-ray diffraction also reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This analysis is crucial for understanding the supramolecular assembly. For this compound, the analysis would focus on identifying and characterizing the intermolecular interactions mentioned in section 4.2.2. researchgate.net

Potential Applications in Chemical Sciences and Advanced Materials

Role as a Versatile Synthetic Intermediate and Chemical Building Block

The primary role of 1-(2-chloro-4-fluorobenzoyl)-1H-pyrazole in chemical sciences is that of a versatile synthetic intermediate. The N-acyl pyrazole (B372694) linkage is an activated carbonyl system, making the compound an effective acylating agent.

Chemical Principles: The pyrazole ring acts as an excellent leaving group, a consequence of its aromatic stability and the relative stability of the pyrazolide anion. This facilitates the transfer of the 2-chloro-4-fluorobenzoyl moiety to various nucleophiles under mild conditions. This reactivity is comparable to, and in some cases more advantageous than, that of acid chlorides or anhydrides, as the side products are often less corrosive and more easily removed.

Synthetic Utility: As a building block, it serves as a stable, crystalline carrier of the reactive 2-chloro-4-fluorobenzoyl group. This group is found in various biologically active molecules, and using this compound allows for its controlled introduction into more complex structures. For instance, it can be used in the one-pot synthesis of α-imino amides and dipeptide precursors. acs.org The reaction of N-acyl pyrazoles with nitrosoarenes can yield α-imino N-acyl pyrazoles, which are versatile intermediates themselves. acs.org

The compound's utility as a synthetic intermediate is summarized in the table below.

Reaction TypeNucleophileProduct TypeSignificance
Aminolysis Primary/Secondary AminesAmidesForms the basis for creating a wide range of biologically relevant amide derivatives.
Alcoholysis AlcoholsEstersUseful for synthesizing esters, which are common in fragrances, polymers, and pharmaceuticals.
Friedel-Crafts Acylation Aromatic CompoundsKetonesIntroduces the benzoyl moiety onto other aromatic systems to build more complex molecular architectures.
Reaction with Organometallics Grignard/Organolithium ReagentsKetonesA controlled method for ketone synthesis.

This controlled reactivity makes this compound a valuable tool for chemists seeking to incorporate the specifically substituted benzoyl group into target molecules.

Applications in Ligand Design for Catalysis

Pyrazole derivatives are cornerstones in coordination chemistry and are widely used as ligands in homogeneous catalysis. rsc.orgnih.govresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring can chelate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations, including transfer hydrogenation and oxidation reactions. rsc.orgmdpi.com

While the N-acylation in this compound may reduce the Lewis basicity of the adjacent ring nitrogen and sterically hinder its direct coordination to a metal center, the compound remains a highly relevant precursor for ligand synthesis.

Ligand Synthesis Pathways:

Deprotection: The acyl group can be cleaved to release unsubstituted 1H-pyrazole, which can then be used in the synthesis of well-established ligand families like scorpionates (poly(pyrazolyl)borates) or other multidentate pyrazole-based ligands. nih.gov

Functionalization: The compound can be used to synthesize more complex, multifunctional ligands where the pyrazole ring is retained. The benzoyl portion could be functionalized before or after its attachment to the pyrazole, allowing for the creation of ligands with tailored electronic and steric properties.

The use of pyrazole-based ligands is critical in the development of catalysts based on both precious metals and more abundant 3D transition metals like manganese and iron. rsc.orgnih.gov These catalysts are employed in reactions such as hydrogenation, demonstrating the importance of the pyrazole scaffold in sustainable chemistry. rsc.org

Exploration in Materials Science for Specific Chemical Functions (e.g., optoelectronic properties)

The field of materials science is constantly in search of novel organic molecules with specific functions. N-acyl pyrazole derivatives have recently been identified as promising candidates for applications in organic electronics due to their luminescent properties. rsc.orgnih.gov

Optoelectronic Potential: The structure of this compound contains a conjugated system formed by the pyrazole and benzoyl rings. This π-conjugated system is the basis for its potential photophysical properties. The presence of the carbonyl linker and the specific halogen substituents (chloro and fluoro) on the benzoyl ring would be expected to modulate the electronic properties, such as the HOMO/LUMO energy levels, and thus influence the absorption and emission spectra of the material.

Recent studies have shown that some N-acyl pyrazoles exhibit aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive in solution but become highly luminescent in the aggregated or solid state. rsc.orgnih.govbohrium.com This property is highly desirable for applications in devices like Organic Light-Emitting Diodes (OLEDs). nih.gov

The potential applications of this class of compounds in materials science are summarized below.

Application AreaRelevant PropertyPotential Function of this compound
Organic Electronics Luminescence (AIE)Emissive layer in OLEDs. nih.gov
Chemical Sensors PhotoluminescenceA fluorescent probe where binding to an analyte could alter its emission spectrum.
Functional Polymers π-ConjugationA monomer unit for creating conductive or photoactive polymers.

The synthesis of such materials from N-acyl pyrazoles can often be achieved through environmentally friendly methods, adding to their appeal. rsc.orgnih.gov

Considerations for Scaffold Design in Agrochemical and Pharmaceutical Chemistry Research

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal and agrochemical chemistry, meaning it is a molecular framework that can provide useful ligands for multiple biological targets. nih.govnih.govspast.org

Agrochemical Research: The benzoylpyrazole (B3032486) scaffold is a well-known class of herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.net The specific substitution pattern on the benzoyl ring is critical for activity. The 2-chloro and 4-fluoro substituents present in this compound are common in modern agrochemical design, often enhancing efficacy and modifying the spectrum of weed control. The pyrazole ring itself is a core component of numerous commercial fungicides and insecticides. researchgate.netglobalresearchonline.netresearchgate.net Therefore, this compound represents a key building block for synthesizing new potential agrochemicals, allowing for systematic exploration of structure-activity relationships (SAR).

Pharmaceutical Research: In pharmaceutical chemistry, N-acyl pyrazoles have been investigated as tunable inhibitors of serine hydrolases, a large family of enzymes implicated in various diseases. nih.gov The reactivity of the N-acyl pyrazole bond can be finely tuned by substituents on both the pyrazole and the acyl group.

Structure-Activity Relationship (SAR) Principles:

Acyl Group: The nature of the acyl group is a primary determinant of biological activity. In the case of this compound, the 2-chloro-4-fluorobenzoyl group provides a specific steric and electronic profile. Studies on related N-benzoylpyrazoles as elastase inhibitors have shown that ortho-substituents on the benzoyl ring have a significant impact on activity. nih.govnih.gov

Leaving Group Ability: The pyrazole acts as the leaving group in the acylation of a biological target (e.g., a serine residue in an enzyme active site). Its leaving group ability can be modulated by substituents on the pyrazole ring. Electron-withdrawing groups on the pyrazole enhance its leaving group ability and can increase inhibitor potency. nih.gov

The table below summarizes key SAR considerations for N-benzoylpyrazoles based on related structures.

Molecular FeatureSAR Observation in Related CompoundsImplication for this compound
Benzoyl Ring Substitution Ortho-substituents significantly influence elastase inhibitory activity. nih.govnih.govThe ortho-chloro group is expected to be a key determinant of biological activity.
Pyrazole Ring Substitution Electron-withdrawing groups at C4 enhance potency against serine hydrolases by improving the leaving group ability. nih.govWhile unsubstituted at C4, the compound could be modified to include such groups to tune activity.
Nature of Carbonyl Linker Potency against serine hydrolases follows the trend: urea (B33335) > carbamate (B1207046) > amide, suggesting active site activation is crucial. nih.govThe ketone linker in an N-benzoyl pyrazole provides a specific reactivity profile within this spectrum.
N-Substitution on Pyrazole N-alkylation or N-arylation of the pyrazole ring can modulate binding affinity, often decreasing it compared to the N-H analogue. scispace.comThe N-benzoyl linkage is fundamental to its function as an acylating agent.

Q & A

Q. What are the most reliable synthetic routes for 1-(2-chloro-4-fluorobenzoyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the pyrazole core via hydrazine derivatives and 1,3-dicarbonyl compounds under acidic/basic conditions .
  • Halogenation : Introduction of chloro and fluoro substituents using reagents like N-chlorosuccinimide (NCS) or Selectfluor® .
  • Acylation : Benzoylation at the pyrazole nitrogen using 2-chloro-4-fluorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) .

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at ~165 ppm) .
    • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, Cl, and F percentages within ±0.3% of theoretical values .
  • X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement; R factor < 0.08 indicates high precision) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole derivatives like this compound?

Methodological Answer: Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources.
  • Compound Stability : Degradation under storage (e.g., hydrolysis of the benzoyl group).

Q. Resolution Strategies :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays .
  • Stability Studies : Monitor compound integrity via HPLC under varying pH/temperature conditions .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational and experimental approaches are recommended to study the interaction mechanism of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Kinetic Studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots in enzyme assays .

Q. How can researchers address discrepancies in crystallographic data for structurally related pyrazole derivatives?

Methodological Answer: Discrepancies may stem from:

  • Twinned Crystals : Use SHELXD/SHELXE for structure solution and PLATON to check for twinning .
  • Disorder Modeling : Refine occupancy ratios for disordered atoms using SHELXL .

Q. Example Workflow :

Collect high-resolution data (≤1.0 Å) at synchrotron facilities.

Refine with anisotropic displacement parameters.

Validate using R-free values and electron density maps (e.g., Fo-Fc maps in Olex2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.